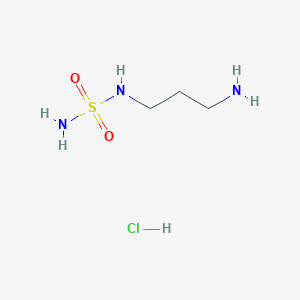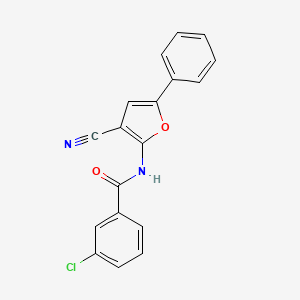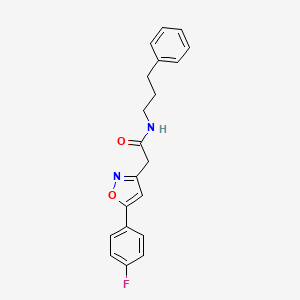![molecular formula C9H5F3N4O2 B2983411 1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid CAS No. 1006492-26-7](/img/structure/B2983411.png)
1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid” is a chemical compound with a molecular weight of 275.23 . It is often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions . The trifluoromethyl group is attached to the 4th position of the pyrimidine ring .Physical And Chemical Properties Analysis
This compound has a boiling point of 140-142 degrees Celsius . It is a solid at room temperature .科学的研究の応用
Heterocyclic Compound Synthesis
A notable application of 1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid lies in the synthesis of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines and other heterocycles through Combes-type reactions. These compounds are then further transformed into various derivatives through amide coupling, esterification, and heterocyclizations, highlighting the compound's role in expanding chemical libraries for further research and development (Volochnyuk et al., 2010).
Antimicrobial and Anti-inflammatory Agents
Research has demonstrated the utility of derivatives of 1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid in the development of novel antimicrobial agents. For instance, pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown promising antimicrobial activity, which could be further explored for therapeutic applications (Holla et al., 2006).
Advanced Material Synthesis
The compound is also instrumental in the synthesis of advanced materials. For example, the creation of novel crystals through the interaction with N-containing heterocycles, facilitated by hydrogen bonds and weak intermolecular interactions, underscores its potential in designing new materials with specific properties (Wang et al., 2014).
Catalysis and Green Chemistry
Moreover, derivatives of 1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid have been utilized in catalysis, illustrating its role in facilitating efficient and environmentally friendly chemical reactions. For instance, the synthesis of chromeno[2,3-d]pyrimidinone derivatives using pentafluorophenylammonium triflate showcases an innovative approach to solvent-free condensation reactions (Ghashang et al., 2013).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
作用機序
Target of Action
Compounds with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The mode of action of the compound involves a key hydrogen bonding interaction with the protein, which lowers the pKa of the cyclic carbamate, enhancing its inhibitory effect on the reverse transcriptase enzyme .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often associated with compounds containing organoboron reagents . This might suggest that the compound could potentially interact with similar biochemical pathways.
Pharmacokinetics
The compound’s physico-chemical properties such as density (1306±006 g/cm3), melting point (50-52°C), boiling point (3313±520 °C), and pKa (856±010) have been reported . These properties can influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
The compound’s interaction with its target protein and its inhibitory effect on the reverse transcriptase enzyme suggest that it may have antiviral properties .
Action Environment
Environmental factors can significantly impact the action, efficacy, and stability of the compound. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds with a -CF3 group .
特性
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N4O2/c10-9(11,12)6-1-3-13-8(14-6)16-4-2-5(15-16)7(17)18/h1-4H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUUOMPXBMPVGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)N2C=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]biphenyl-4-sulfonamide](/img/structure/B2983328.png)
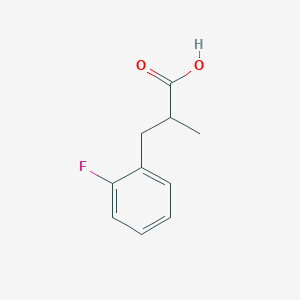
![6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2983330.png)
![N-(4-chloro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2983331.png)

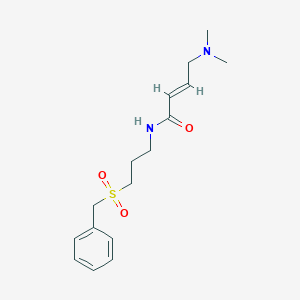
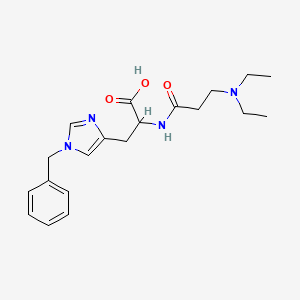
![N-benzyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2983338.png)

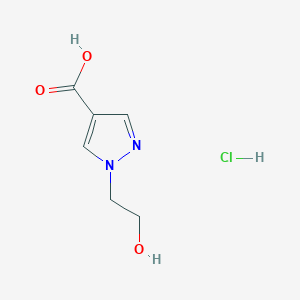
![4-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2983342.png)
